1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
Description
1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a heterocyclic bipyrazole derivative characterized by two pyrazole rings linked at positions 4 and 5'. This compound has drawn interest due to its structural similarity to pharmacologically active pyrazole derivatives, such as antimicrobial and anticonvulsant agents .
Properties
IUPAC Name |
4-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-10-14(19(17-11)8-9-21)15-12(2)18-20(16(15)22)13-6-4-3-5-7-13/h3-7,10,18,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYDNKKPFPMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170424 | |
| Record name | 5-Hydroxy-3,3′-dimethyl-1-phenyl[4,5′-bi-1H-pyrazole]-1′-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-44-5 | |
| Record name | 5-Hydroxy-3,3′-dimethyl-1-phenyl[4,5′-bi-1H-pyrazole]-1′-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Substitution reactions: The phenyl and hydroxyethyl groups are introduced through substitution reactions using suitable reagents such as phenylhydrazine and ethylene oxide.
Methylation: The dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of 1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and hydroxyethyl groups can undergo electrophilic or nucleophilic substitution reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may also interact with DNA or proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1'-Diphenyl-3,3'-dimethyl-(4,5'-bipyrazol)-5-ol
- Structure : Lacks the 2-hydroxyethyl group at position 1', featuring phenyl groups at both 1 and 1' positions.
- Properties : Higher lipophilicity due to aromatic substituents, reducing aqueous solubility compared to the target compound.
- Synthesis : Historically synthesized via condensation of dehydroacetic acid (DHAA) with phenylhydrazine, forming a rigid bipyrazole core .
- Applications: Limited pharmacological data, but structural analogs are explored for antimicrobial activity .
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols
- Structure : Substituted with a pyrimidinyl group at position 1, introducing additional nitrogen atoms.
- Properties: Enhanced electron-withdrawing effects from the pyrimidine ring may stabilize tautomeric forms (e.g., enol-keto equilibria) .
- Pharmacology : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .
1-[4-(3-Chloro-2-thienyl)-2-thiazoyl]-1'-phenyl-3,3'-dimethyl-5-hydroxy-[4,5']-bipyrazol
- Structure : Incorporates thiazoyl and thienyl moieties, increasing molecular complexity and weight (453.97 g/mol vs. ~350 g/mol for the target compound).
- Applications: Marketed as a research chemical for non-clinical applications (e.g., material science or enzyme inhibition studies) .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
- Structure : A pyrazoline derivative with a benzo[d][1,3]dioxole substituent.
- Properties : The dihydro-pyrazole (pyrazoline) ring exhibits conformational flexibility, contrasting with the planar bipyrazole core of the target compound.
- Pharmacology : Reported anticonvulsant activity in preclinical models, linked to GABAergic modulation .
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound likely follows a pathway analogous to DHAA-derived bipyrazoles, involving hydrazine condensation and subsequent functionalization (e.g., hydroxyethylation) .
- Tautomerism : The 5-hydroxy group may adopt tautomeric forms stabilized by intramolecular hydrogen bonding, similar to hydroxypyrazole derivatives .
- Biological Potential: While direct data on the target compound is sparse, structural analogs with bipyrazole cores show promise in antimicrobial and anticonvulsant contexts .
Biological Activity
1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol (CAS No. 245039-44-5) is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, antioxidant, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol. Its structure features two pyrazole rings connected by a phenyl group and a hydroxyethyl substituent, which may influence its biological activities.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) against various bacterial strains has been determined, showing promising results comparable to conventional antibiotics such as ciprofloxacin and ketoconazole. For instance:
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to ciprofloxacin |
| Escherichia coli | 64 | Higher than ketoconazole |
| Candida albicans | 16 | Similar to fluconazole |
These findings indicate that the compound exhibits significant antimicrobial properties, which could be exploited in therapeutic applications.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated effective radical scavenging activity, which is critical in preventing oxidative stress-related diseases. The IC50 values obtained from DPPH and ABTS assays were found to be lower than those of standard antioxidants like ascorbic acid:
| Assay Type | IC50 (µg/mL) | Standard |
|---|---|---|
| DPPH | 25 | Ascorbic acid (30) |
| ABTS | 20 | Ascorbic acid (28) |
This suggests that the compound could serve as a potential natural antioxidant agent.
Enzyme Inhibition Activity
Research into the enzyme inhibition capabilities of the compound revealed its potential as an inhibitor of key enzymes involved in various metabolic pathways. Notably, it showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases:
| Enzyme | IC50 (µM) | Standard |
|---|---|---|
| Acetylcholinesterase | 157.31 | Physostigmine (10) |
| Butyrylcholinesterase | 46.42 | Physostigmine (10) |
These results indicate that while the compound exhibits weaker AChE inhibition compared to standards, it has a selective inhibitory effect on BChE.
Case Studies
A recent study evaluated the effects of various bipyrazole derivatives on human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. The results indicated that modifications in the bipyrazole structure could enhance DHODH inhibition significantly compared to known inhibitors like brequinar and teriflunomide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
